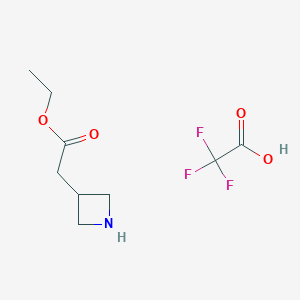![molecular formula C10H7F2N3O2 B2396947 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-25-5](/img/structure/B2396947.png)
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound with the empirical formula C10H7O2N3F2 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C10H7O2N3F2 and a molecular weight of 239.18 .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Pyrazoles : Pyrazoles and their derivatives, including compounds structurally related to 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole, are synthesized through reactions involving 1,3-dicarbonyl compounds and hydrazines. These processes yield stable intermediates for further chemical transformations, highlighting the versatility of pyrazoles in synthetic chemistry (Zelenin et al., 2002).
Reactivity of Nitro-Substituted Pyrazoles : Research on nitration of dinitropyrazole to produce trinitropyrazole demonstrates the reactivity of nitro-substituted pyrazoles under specific conditions, showcasing the compound's potential in synthesizing energetically rich materials (Dalinger et al., 2013).
Material Science and Photophysics
Mechanoluminescent Materials : The exploration of mechanoluminescent properties in certain pyrazole derivatives indicates the potential for developing new materials with unique optical characteristics suitable for various applications, including organic light-emitting diodes (OLEDs) and sensors (Huang et al., 2013).
Phosphorescent Properties for OLEDs : Cyclometalated iridium(III) complexes incorporating pyrazole chelates demonstrate efficient room-temperature phosphorescence, pointing to their utility in OLED technology for achieving high-efficiency, stable blue emission (Yang et al., 2005).
Biomedical Applications
- Antimicrobial Activity : Fluorine-containing pyrazoles have been evaluated for their antimicrobial properties, with some derivatives displaying significant activity against bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents (Gadakh et al., 2010).
Safety and Hazards
The safety data sheet for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .
Propriétés
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFTTJOYAXWOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396866.png)
![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)




![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)


![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)
![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)